N-(4-ethoxyphenyl)-N-{1-oxo-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-yl}methanesulfonamide
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Overview
Description
N-(4-ethoxyphenyl)-N-{1-oxo-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-yl}methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an ethoxyphenyl group, a phenylsulfonyl piperazine moiety, and a methanesulfonamide group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-N-{1-oxo-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-yl}methanesulfonamide typically involves multi-step procedures. The synthetic route often begins with the preparation of the piperazine derivative, followed by the introduction of the phenylsulfonyl group. The final steps involve the coupling of the ethoxyphenyl group and the methanesulfonamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the piperazine moiety can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-ethoxyphenyl)-N-{1-oxo-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-yl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenylsulfonyl piperazine moiety is known to interact with certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other sulfonamides and piperazine derivatives. Compared to these compounds, N-(4-ethoxyphenyl)-N-{1-oxo-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-yl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- N-(4-methoxyphenyl)-N-{1-oxo-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-yl}methanesulfonamide
- N-(4-ethoxyphenyl)-N-{1-oxo-1-[4-(methylsulfonyl)piperazin-1-yl]propan-2-yl}methanesulfonamide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C22H29N3O6S2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[1-[4-(benzenesulfonyl)piperazin-1-yl]-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C22H29N3O6S2/c1-4-31-20-12-10-19(11-13-20)25(32(3,27)28)18(2)22(26)23-14-16-24(17-15-23)33(29,30)21-8-6-5-7-9-21/h5-13,18H,4,14-17H2,1-3H3 |
InChI Key |
SJLKSRCRVLAUDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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